molecular formula C13H9F2NO2 B6351259 N-(2,4-Difluoro-phenyl)-2-hydroxy-benzamide CAS No. 316124-58-0

N-(2,4-Difluoro-phenyl)-2-hydroxy-benzamide

Cat. No. B6351259
CAS RN: 316124-58-0
M. Wt: 249.21 g/mol
InChI Key: ODTXYAGVNHCSKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(2,4-Difluoro-phenyl)-2-hydroxy-benzamide” is a chemical compound that contains a benzamide group (a benzene ring attached to an amide group) and a difluorophenyl group (a benzene ring with two fluorine atoms attached). The presence of these functional groups could potentially give this compound interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of “this compound” would likely feature a planar benzamide group and a planar difluorophenyl group. The presence of the amide group could result in the formation of hydrogen bonds .


Chemical Reactions Analysis

The chemical reactivity of “this compound” would likely be influenced by the presence of the amide group and the difluorophenyl group. The amide group could participate in condensation or hydrolysis reactions, while the difluorophenyl group could undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would be influenced by its molecular structure. For example, the presence of the amide group could increase its solubility in water, while the presence of the difluorophenyl group could increase its lipophilicity .

Mechanism of Action

Target of Action

N-(2,4-Difluorophenyl)-2-hydroxybenzamide has been identified to target several key proteins in the cell. These include the mammalian target of rapamycin (mTOR), epidermal growth factor receptor (EGFR), inducible nitric oxide synthase (iNOS), mitogen-activated protein 2 kinase 1 (MAP2K1), fibroblast growth factor receptor (FGFR), and transforming growth factor-β1 (TGFB1) . These targets play crucial roles in various cellular processes, including cell growth, proliferation, differentiation, and survival.

Mode of Action

This interaction can alter the normal functioning of these proteins, leading to changes in the cellular processes they regulate .

Biochemical Pathways

The compound’s targets are involved in several biochemical pathways. For instance, mTOR is a key player in the PI3K/Akt pathway, which is crucial for cell survival and proliferation. EGFR is involved in the MAPK pathway, which plays a role in cell growth and differentiation. iNOS is involved in the production of nitric oxide, a key signaling molecule in various physiological processes .

Pharmacokinetics

Understanding these properties is crucial for predicting the compound’s bioavailability and potential interactions with other substances .

Result of Action

The interaction of N-(2,4-Difluorophenyl)-2-hydroxybenzamide with its targets can lead to various molecular and cellular effects. For instance, inhibition of mTOR can lead to reduced cell proliferation, while modulation of EGFR activity can affect cell growth and differentiation .

Advantages and Limitations for Lab Experiments

The advantages of using N-(2,4-Difluoro-phenyl)-2-hydroxy-benzamide in laboratory experiments include its high reactivity and its ability to catalyze certain organic reactions. It is also relatively inexpensive and easy to obtain. However, there are some limitations to using this compound in laboratory experiments. For example, it is unstable in the presence of moisture and light, and it can be toxic if not handled properly.

Future Directions

The potential of N-(2,4-Difluoro-phenyl)-2-hydroxy-benzamide is still being explored. Some potential future directions include its use as a catalyst in organic synthesis, its potential use as a therapeutic agent in medical research, and its potential use in the synthesis of polymeric materials and pharmaceuticals. Other possible future directions include its use as a reagent in drug discovery and its potential use as an inhibitor of certain enzymes.

Scientific Research Applications

N-(2,4-Difluoro-phenyl)-2-hydroxy-benzamide has been studied for its potential applications in various scientific fields. It has been used as a catalyst for organic synthesis and as a potential therapeutic agent in medical research. It has also been studied for its potential use in the synthesis of other compounds, such as polymeric materials and pharmaceuticals.

Safety and Hazards

The safety and hazards associated with “N-(2,4-Difluoro-phenyl)-2-hydroxy-benzamide” would depend on its specific physical and chemical properties, as well as how it is handled and used. It’s always important to refer to the relevant safety data sheets for specific information .

properties

IUPAC Name

N-(2,4-difluorophenyl)-2-hydroxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F2NO2/c14-8-5-6-11(10(15)7-8)16-13(18)9-3-1-2-4-12(9)17/h1-7,17H,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODTXYAGVNHCSKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=C2)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of salicylic acid (1.38 g, 10 mmole) in tetrahydrofuran (40 mL) was added thionyl chloride (2.5 mL, 35 mmole) and refluxed 3 hr. The mixture was steamed (110° C.) by Dean-Stark. The residue was directly reacted with 2,4-difluorobenzenamine (1 mL, 10 mmole) in THF (40 mL) for 3 hr. The reaction mixture was concentrated and extracted with ethyl acetate, dried over anhydrous magnesium sulfate. Recrystallization of desired products from hot dichloromethane afforded the compound.
Quantity
1.38 g
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two

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